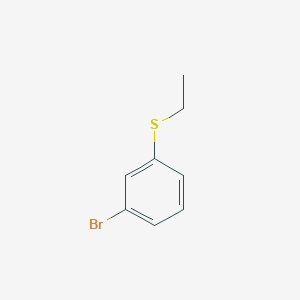

1-Bromo-3-(ethylsulfanyl)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-3-ethylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrS/c1-2-10-8-5-3-4-7(9)6-8/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYKHQTGFDPTFQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40517642 | |

| Record name | 1-Bromo-3-(ethylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40517642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18184-69-5 | |

| Record name | 1-Bromo-3-(ethylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40517642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-3-(ethylthio)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-3-(ethylsulfanyl)benzene: A Versatile Reagent in Synthetic Chemistry and Drug Discovery

Abstract: This technical guide provides a comprehensive overview of 1-Bromo-3-(ethylsulfanyl)benzene (CAS No. 18184-69-5), a key chemical intermediate. We delve into its physicochemical properties, synthesis, spectroscopic signature, and chemical reactivity. Emphasis is placed on its strategic application as a building block in medicinal chemistry and drug development, supported by detailed protocols and mechanistic insights. This document is intended for researchers, synthetic chemists, and professionals in the pharmaceutical industry seeking to leverage the unique characteristics of this versatile molecule.

Core Characteristics and Physicochemical Properties

This compound is a disubstituted aromatic compound featuring a bromine atom and an ethylthioether group at the meta positions of a benzene ring. This specific arrangement of functional groups—an electron-withdrawing halogen and a mildly activating thioether—imparts a unique reactivity profile, making it a valuable synthon for constructing more complex molecular architectures. The bromine atom serves as a versatile handle for a wide array of cross-coupling reactions, while the ethylsulfanyl group can modulate the electronic properties and lipophilicity of derivative compounds, a crucial aspect in drug design.[1][2]

The fundamental properties of this compound are summarized in the table below, providing essential data for experimental design and safety assessments.

| Property | Value | Reference |

| CAS Number | 18184-69-5 | [3] |

| Molecular Formula | C₈H₉BrS | [3] |

| Molecular Weight | 217.13 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid or solid | [4] |

| Density | 1.44 g/cm³ | [3] |

| Boiling Point | 254.7°C at 760 mmHg | [3] |

| Flash Point | 107.8°C | [3] |

| Refractive Index | 1.606 | [3] |

| XLogP3 | 3.56 | [3] |

Synthesis Protocol: S-Alkylation of 3-Bromothiophenol

The most direct and reliable method for synthesizing this compound is through the nucleophilic substitution of a suitable ethylating agent with 3-bromothiophenol. The causality behind this choice lies in the high nucleophilicity of the thiolate anion, which is readily formed by deprotonating the thiol with a mild base. This approach is efficient, high-yielding, and avoids the regioselectivity issues that could arise from other synthetic strategies. A procedure adapted from a similar synthesis is detailed below.[5]

Experimental Protocol

Reagents:

-

3-Bromothiophenol

-

Ethyl iodide (or ethyl bromide)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

Procedure:

-

To a stirred solution of 3-bromothiophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq). The potassium carbonate acts as a base to deprotonate the thiophenol, forming the potassium 3-bromothiophenolate salt in situ. An inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation of the thiol.

-

Add ethyl iodide (1.2 eq) dropwise to the suspension at room temperature. The use of a slight excess of the alkylating agent ensures complete conversion of the thiophenolate.

-

Heat the reaction mixture to reflux (approximately 56°C for acetone) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

-

Upon completion, cool the mixture to room temperature and filter off the solid potassium salts.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Redissolve the crude residue in a water-immiscible organic solvent, such as ethyl acetate or dichloromethane, and wash with water (2x) followed by brine (1x) to remove any remaining inorganic impurities.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purify the product by vacuum distillation or column chromatography on silica gel to obtain this compound as a pure substance.

Caption: Key reactivity pathways for this compound.

Applications in Drug Discovery

Aromatic rings containing both halogen and sulfur atoms are privileged scaffolds in medicinal chemistry. The strategic value of this compound lies in its utility as a versatile starting material for generating libraries of diverse compounds for biological screening.

-

Scaffold for Lead Optimization: The C-Br bond serves as an anchor point for systematic modification. [2]Medicinal chemists can rapidly synthesize analogues by varying the substituent introduced via cross-coupling, allowing for the exploration of structure-activity relationships (SAR). This process is crucial for optimizing a compound's potency, selectivity, and pharmacokinetic properties.

-

Modulation of Physicochemical Properties: The ethylsulfanyl group contributes to the molecule's lipophilicity (as indicated by its XLogP3 of 3.56). [3]This thioether can be retained in the final drug candidate or oxidized to the corresponding sulfoxide or sulfone, providing a powerful tool to fine-tune solubility, metabolic stability, and cell permeability.

-

Bioisosteric Replacement: Thioethers are often used as bioisosteres for other functional groups, like ethers or methylene groups, to improve target engagement or metabolic profiles. The presence of the -SEt group offers a built-in feature for such design strategies.

The integration of a benzene-type functional unit is essential for the biological activity of many drugs, as they often interact with target enzymes or receptors through aromatic π-π interactions. [6]Starting with a pre-functionalized ring like this compound accelerates the synthesis of novel drug candidates by providing a reliable and adaptable platform for molecular elaboration.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is imperative. The following information is compiled from safety data for this and structurally related compounds.

| Hazard Category | GHS Classification and Precautionary Statements | Reference |

| Acute Toxicity | H302: Harmful if swallowed. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. | |

| Skin Irritation | Classified as a potential skin irritant. P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [7][8][9] |

| Eye Irritation | Classified as a potential eye irritant. P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7][8][9] |

| Respiratory Irritation | May cause respiratory irritation. P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [7][8][9] |

Handling Recommendations:

-

Work in a well-ventilated area, preferably within a chemical fume hood.

-

Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of vapors and direct contact with skin and eyes. [8] Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place. [8]* Keep away from strong oxidizing agents and sources of ignition. [7]

References

-

1-BROMO-3-[(ETHYLSULFANYL)METHYL]BENZENE. (n.d.). Rieke Metals. [Link]

-

This compound. (n.d.). King-Pharm. [Link]

-

Benzene, 1-bromo-3-ethyl-. (n.d.). PubChem, National Center for Biotechnology Information. [Link]

-

Applications of 1-Bromo-4-(methylsulfinyl)benzene in Various Industries. (n.d.). Medium. [Link]

-

Reactivity of Substituted Benzenes. (n.d.). Chemistry LibreTexts. [Link]

-

Supporting Information for Sonogashira coupling. (n.d.). The Royal Society of Chemistry. [Link]

-

Electrophilic Aromatic Substitution Reactions of Benzene Review. (2015). YouTube. [Link]

-

Benzene, 1-bromo-3-ethenyl-. (n.d.). NIST WebBook. [Link]

-

Introducing bromine to the molecular structure as a strategy for drug design. (n.d.). Journal of Medical Science. [Link]

-

1-bromo-3-[(methylsulfanyl)methyl]benzene. (n.d.). PubChemLite. [Link]

-

Starting with benzene, design a synthesis of m-bromoethylbenzene. (2024). Clutch Prep. [Link]

- Process for the preparation of 1-bromo-3,5-dichlorobenzene. (n.d.).

-

Electrophilic Aromatic Substitution Reactions: Bromination. (2024). Chemistry LibreTexts. [Link]

-

FT-IR spectra of 1-bromo-4-ethynylbenzene, 1,4-diethynylbenzene,... (n.d.). ResearchGate. [Link]

-

Supporting Information - NMR spectra. (n.d.). The Royal Society of Chemistry. [Link]

-

1-Bromo-3-ethynylbenzene. (n.d.). PubChem, National Center for Biotechnology Information. [Link]

-

Breakthrough in aromatic molecule research. (n.d.). ISIS Neutron and Muon Source. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. jms.ump.edu.pl [jms.ump.edu.pl]

- 3. echemi.com [echemi.com]

- 4. CAS 18184-69-5: 1-bromo-3-ethylsulfanyl-benzene [cymitquimica.com]

- 5. 1-BroMo-3-(ethylsulfonyl)benzene synthesis - chemicalbook [chemicalbook.com]

- 6. ISIS Breakthrough in aromatic molecule research [isis.stfc.ac.uk]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. Benzene, 1-bromo-3-ethyl- | C8H9Br | CID 123170 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Bromo-3-(ethylsulfanyl)benzene: Properties, Synthesis, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-3-(ethylsulfanyl)benzene, a versatile aromatic organosulfur compound. The document delves into its physical and chemical properties, provides detailed protocols for its synthesis, and explores its reactivity with a focus on transformations relevant to medicinal chemistry and materials science. Spectroscopic characterization, safety and handling procedures, and the potential applications of this compound, particularly in the realm of drug development, are also thoroughly discussed. This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and materials science who are interested in the utility of functionalized thioanisole derivatives.

Introduction: The Significance of Aryl Sulfides in Modern Chemistry

Aryl sulfides, characterized by a sulfur atom bonded to an aromatic ring and an alkyl or aryl group, are a class of compounds that have garnered significant attention in various scientific disciplines. The thioether moiety is a critical pharmacophore in a multitude of approved drugs and clinical candidates, contributing to their biological activity and pharmacokinetic profiles. The presence of the sulfur atom, with its unique electronic properties and ability to exist in various oxidation states (sulfide, sulfoxide, sulfone), allows for fine-tuning of a molecule's steric and electronic characteristics.

This compound, the subject of this guide, is a bifunctional molecule incorporating both a reactive bromine atom and a nucleophilic thioether group. This combination of functionalities makes it a valuable building block in organic synthesis, enabling a wide array of chemical transformations. The bromine atom serves as a handle for cross-coupling reactions, nucleophilic aromatic substitutions, and the formation of organometallic reagents. Simultaneously, the ethylsulfanyl group can be oxidized to the corresponding sulfoxide or sulfone, modulating the electronic nature of the aromatic ring and providing opportunities for further functionalization. This guide aims to provide a detailed and practical understanding of this compound for its effective utilization in research and development.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in research and synthesis. This section outlines the key physicochemical data for this compound.

Structural and General Information

| Property | Value | Reference(s) |

| Chemical Name | This compound | |

| Synonyms | 3-Bromo-1-ethanesulfanylbenzene | [1] |

| CAS Number | 18184-69-5 | [1] |

| Molecular Formula | C₈H₉BrS | [1] |

| Molecular Weight | 217.13 g/mol | [1] |

| Canonical SMILES | CCSC1=CC(=CC=C1)Br | |

| InChIKey | DYKHQTGFDPTFQD-UHFFFAOYSA-N | [1] |

graph "this compound" { layout=neato; node [shape=plaintext]; edge [style=invis];// Benzene ring C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"];

// Bonds in the ring C1 -- C2 [style=solid]; C2 -- C3 [style=solid]; C3 -- C4 [style=solid]; C4 -- C5 [style=solid]; C5 -- C6 [style=solid]; C6 -- C1 [style=solid];

// Double bonds in the ring C1 -- C2 [label="", style=bold, len=1.2]; C3 -- C4 [label="", style=bold, len=1.2]; C5 -- C6 [label="", style=bold, len=1.2];

// Substituents Br [label="Br", pos="2.6,1.5!"]; S [label="S", pos="-2.6,1.5!"]; C7 [pos="-3.9,0.75!"]; C8 [pos="-5.2,1.5!"];

// Bonds to substituents C1 -- Br [style=solid]; C2 -- S [style=solid]; S -- C7 [style=solid]; C7 -- C8 [style=solid];

// Labels C1_label [label="C", pos="0,1.5!"]; C2_label [label="C", pos="-1.3,0.75!"]; C3_label [label="C", pos="-1.3,-0.75!"]; C4_label [label="C", pos="0,-1.5!"]; C5_label [label="C", pos="1.3,-0.75!"]; C6_label [label="C", pos="1.3,0.75!"]; C7_label [label="CH₂", pos="-3.9,0.75!"]; C8_label [label="CH₃", pos="-5.2,1.5!"]; }

Caption: Chemical structure of this compound.

Tabulated Physical Properties

| Property | Value | Unit | Conditions | Reference(s) |

| Appearance | Colorless to light yellow liquid | - | - | |

| Density | 1.44 | g/cm³ | 25 °C | [1] |

| Boiling Point | 254.7 | °C | 760 mmHg | [1] |

| Flash Point | 107.8 | °C | - | [1] |

| Refractive Index | 1.606 | - | 20 °C | [1] |

| Vapor Pressure | 0.0272 | mmHg | 25 °C | [1] |

| XLogP3 | 3.6 | - | - | [1] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the nucleophilic substitution of a suitable thiol with an ethylating agent. The following protocol describes a robust and scalable procedure.

Reaction Scheme

Caption: Synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

3-Bromothiophenol

-

Ethyl iodide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromothiophenol (1.0 equivalent).

-

Dissolve the 3-bromothiophenol in anhydrous acetone.

-

Add anhydrous potassium carbonate (2.0 equivalents) to the solution.

-

To the stirred suspension, add ethyl iodide (1.2 equivalents) dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Chemical Reactivity and Transformations

The dual functionality of this compound makes it a versatile substrate for a variety of chemical transformations.

Electrophilic Aromatic Substitution

The benzene ring in this compound is substituted with a deactivating bromo group and a weakly activating ethylsulfanyl group. The bromo group is an ortho, para-director, while the thioether group is also an ortho, para-director. The directing effects of these two groups will influence the regioselectivity of electrophilic aromatic substitution reactions. The positions ortho and para to the ethylsulfanyl group (positions 2, 4, and 6) and the positions ortho and para to the bromo group (positions 2, 4, and 5) are activated or less deactivated. Therefore, electrophilic attack is most likely to occur at positions 2, 4, and 6, with potential for a mixture of products.

Caption: Directing effects in electrophilic aromatic substitution.

Oxidation of the Thioether

The sulfur atom in the ethylsulfanyl group can be readily oxidized to form the corresponding sulfoxide and sulfone. This transformation significantly alters the electronic properties of the substituent, converting the electron-donating thioether into strongly electron-withdrawing sulfoxide and sulfone groups. This, in turn, deactivates the aromatic ring towards electrophilic substitution and makes it more susceptible to nucleophilic aromatic substitution.

Caption: Oxidation pathway of the thioether group.

Experimental Protocol: Oxidation to the Sulfone

-

Dissolve this compound (1.0 equivalent) in a suitable solvent such as dichloromethane or acetic acid.

-

Cool the solution in an ice bath.

-

Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents) or hydrogen peroxide in acetic acid, portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Quench the reaction with a reducing agent (e.g., aqueous sodium sulfite) if m-CPBA is used.

-

Extract the product with an organic solvent, wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer, concentrate, and purify the product by recrystallization or column chromatography to yield 1-Bromo-3-(ethylsulfonyl)benzene.

Cross-Coupling Reactions

The carbon-bromine bond is a versatile handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the 3-position of the benzene ring, providing access to a wide range of more complex molecules.

Spectroscopic Characterization

The identity and purity of this compound can be confirmed by a combination of spectroscopic techniques.

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons (4H): A complex multiplet pattern is expected in the range of δ 7.0-7.5 ppm. The protons on the aromatic ring will exhibit splitting due to coupling with each other.

-

Ethyl Group -CH₂- (2H): A quartet is expected around δ 2.9 ppm due to coupling with the adjacent methyl protons.

-

Ethyl Group -CH₃ (3H): A triplet is expected around δ 1.3 ppm due to coupling with the adjacent methylene protons.

¹³C NMR Spectroscopy (Predicted)

-

Aromatic Carbons: Six signals are expected in the aromatic region (δ 120-140 ppm). The carbon attached to the bromine will be downfield, and the carbon attached to the sulfur will also be shifted.

-

Ethyl Group -CH₂-: A signal is expected around δ 25-35 ppm.

-

Ethyl Group -CH₃: A signal is expected around δ 10-15 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

Aromatic C-H stretching: Peaks around 3000-3100 cm⁻¹.

-

Aliphatic C-H stretching: Peaks around 2850-3000 cm⁻¹.

-

Aromatic C=C stretching: Peaks in the region of 1450-1600 cm⁻¹.

-

C-Br stretching: A peak in the fingerprint region, typically below 700 cm⁻¹.

-

C-S stretching: Weak absorptions in the fingerprint region.

Mass Spectrometry (MS) (Predicted)

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 216 and 218 with an approximate 1:1 ratio, characteristic of a compound containing one bromine atom.

-

Fragmentation: Common fragmentation pathways would include the loss of the ethyl group ([M-29]⁺) and cleavage of the C-S bond.

Applications in Drug Development and Materials Science

The structural features of this compound make it a valuable intermediate in the synthesis of pharmaceuticals and functional materials.

Medicinal Chemistry

The thioether moiety is present in numerous biologically active molecules and approved drugs.[2][3] It can participate in hydrogen bonding and other non-covalent interactions with biological targets. The ability to oxidize the thioether to a sulfoxide or sulfone provides a strategy to modulate the polarity, solubility, and metabolic stability of a drug candidate.[4] The bromo-substituent allows for the introduction of this scaffold into more complex molecules via cross-coupling reactions, making it a useful building block for the synthesis of novel therapeutic agents.[5]

Materials Science

Aryl sulfides are also of interest in materials science. The sulfur atom can coordinate to metal surfaces, making these compounds useful for the formation of self-assembled monolayers. The ability to polymerize or incorporate this molecule into larger structures through the bromine handle opens up possibilities for the development of novel polymers with tailored electronic and optical properties.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Inhalation: Avoid inhaling vapors. May cause respiratory irritation.[6]

-

Skin Contact: Avoid contact with skin. May cause skin irritation.[6]

-

Eye Contact: May cause serious eye irritation.[6]

-

Ingestion: May be harmful if swallowed.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, medicinal chemistry, and materials science. Its dual functionality allows for a wide range of chemical transformations, providing access to a diverse array of more complex molecules. This guide has provided a comprehensive overview of its physical and chemical properties, detailed synthetic protocols, reactivity, spectroscopic characterization, and potential applications. It is hoped that this information will serve as a valuable resource for researchers and scientists working with this compound.

References

-

PubMed. (n.d.). Thioethers: An Overview. Retrieved from [Link][2]

-

Taylor & Francis Online. (n.d.). The importance of sulfur-containing motifs in drug design and discovery. Retrieved from [Link][3]

-

PubMed Central. (n.d.). Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. Retrieved from [Link][4]

-

PubMed Central. (n.d.). Transition Metal Catalyzed Synthesis of Aryl Sulfides. Retrieved from [Link][5]

Sources

An In-depth Technical Guide to the Synthesis of 1-Bromo-3-(ethylsulfanyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 1-bromo-3-(ethylsulfanyl)benzene, a valuable intermediate in pharmaceutical and materials science research. The document emphasizes scientifically sound and field-proven approaches, detailing the underlying chemical principles, step-by-step experimental protocols, and critical safety considerations. The primary focus is on the robust and widely applicable S-alkylation of 3-bromothiophenol. Alternative methods, including metal-catalyzed cross-coupling reactions, are also discussed to provide a broader perspective on available synthetic strategies. This guide is intended to equip researchers with the necessary knowledge to confidently and efficiently synthesize this target compound.

Introduction and Significance

This compound is a key building block in organic synthesis. The presence of both a bromo and an ethylsulfanyl group on the benzene ring offers two distinct points for further functionalization. The bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. The ethylsulfanyl moiety can be oxidized to the corresponding sulfoxide or sulfone, which are important functional groups in many biologically active molecules. This dual reactivity makes this compound a versatile intermediate for the synthesis of complex organic molecules, including pharmaceuticals and functional materials.

Primary Synthetic Strategy: S-Alkylation of 3-Bromothiophenol

The most direct and commonly employed method for the synthesis of this compound is the S-alkylation of 3-bromothiophenol with an ethylating agent. This reaction is a classic example of nucleophilic substitution, where the thiolate anion, a potent nucleophile, displaces a leaving group from an ethyl electrophile.

Mechanistic Rationale

The reaction proceeds in two key steps. First, a base is used to deprotonate the thiol group of 3-bromothiophenol, forming the more nucleophilic thiolate anion. Subsequently, this thiolate attacks the electrophilic carbon of an ethylating agent, such as ethyl iodide or ethyl bromide, in an SN2 fashion to form the desired thioether. The choice of base and solvent is crucial for achieving high yields and minimizing side reactions. A moderately strong base like potassium carbonate is often sufficient to deprotonate the thiophenol without promoting unwanted side reactions.[1] Solvents such as acetone or acetonitrile are typically used as they are polar enough to dissolve the reactants but are aprotic, which favors the SN2 mechanism.

Caption: Mechanism of S-Alkylation.

Detailed Experimental Protocol

This protocol is based on established procedures for the S-alkylation of thiophenols.[1]

Materials and Reagents:

-

Ethyl iodide (or ethyl bromide)

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromothiophenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone.

-

Stir the mixture at room temperature for 15 minutes to ensure a fine suspension of the base.

-

Add ethyl iodide (1.2 eq) to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 2.5-3 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the solid potassium salts and wash the filter cake with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by column chromatography on silica gel if necessary.

Quantitative Data Summary

| Reactant/Reagent | Molar Ratio | Molecular Weight ( g/mol ) | CAS Number |

| 3-Bromothiophenol | 1.0 | 189.07 | 6320-01-0 |

| Ethyl Iodide | 1.2 | 155.97 | 75-03-6 |

| Potassium Carbonate | 2.0 | 138.21 | 584-08-7 |

| Product | - | 217.13 | 18184-69-5 |

Safety and Handling

-

3-Bromothiophenol: This compound is a skin and eye irritant and has a strong, unpleasant odor.[5] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Ethyl Iodide: This is a lachrymator and is harmful if inhaled or swallowed. Handle with care in a fume hood.

-

Acetone: Highly flammable. Keep away from ignition sources.

-

Dichloromethane: A suspected carcinogen. All handling should be performed in a fume hood.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[7][8][9]

Alternative Synthetic Routes

Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic organic chemistry offers powerful metal-catalyzed cross-coupling reactions for the formation of C-S bonds.

-

Ullmann Condensation: This classic copper-catalyzed reaction involves the coupling of an aryl halide with a thiol.[10][11] In this case, 1,3-dibromobenzene could be reacted with ethanethiol in the presence of a copper catalyst and a base.[11][12] However, traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper.[11] Modern ligand-accelerated Ullmann-type reactions can proceed under milder conditions.[10][12][13]

-

Palladium-Catalyzed Thioetherification: Palladium catalysts, widely used in C-C bond formation, can also effectively catalyze the formation of C-S bonds.[14][15][16][17] The reaction of 1,3-dibromobenzene with ethanethiol or a corresponding thiolate salt in the presence of a palladium catalyst and a suitable ligand can afford this compound. This method offers the advantage of high functional group tolerance and generally milder reaction conditions compared to the traditional Ullmann reaction.

Sources

- 1. 1-BroMo-3-(ethylsulfonyl)benzene synthesis - chemicalbook [chemicalbook.com]

- 2. 3-溴苯硫酚 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 3-BROMOTHIOPHENOL | 6320-01-0 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. echemi.com [echemi.com]

- 6. 6320-01-0 CAS MSDS (3-BROMOTHIOPHENOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. pfaltzandbauer.com [pfaltzandbauer.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 12. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Metal-catalyzed Approaches to Aryl Thioethers - Wordpress [reagents.acsgcipr.org]

- 15. Rapid synthesis of benzofulvenes from α-bromodiarylethylenes based on a 1,4-palladium shift strategy - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 16. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Palladium-catalyzed direct arylation of simple arenes in synthesis of biaryl molecules - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to 1-Bromo-3-(ethylsulfanyl)benzene: Molecular Characteristics, Synthesis, and Analysis

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-3-(ethylsulfanyl)benzene (CAS No: 18184-69-5), a key organobromine compound utilized as an intermediate in advanced chemical synthesis.[1] We will dissect its molecular structure, detail its physicochemical properties, and present a validated synthetic protocol grounded in established reaction mechanisms. This document is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this reagent for laboratory and industrial applications. The guide emphasizes the causal relationships behind procedural steps and provides a framework for its practical application.

Molecular Structure and Identification

The structural identity of a chemical compound is the foundation of its reactivity and physical properties. This compound is a disubstituted aromatic compound, featuring a benzene ring functionalized with a bromine atom and an ethylsulfanyl group (-S-CH₂CH₃) in a meta (1,3) arrangement.

Nomenclature and Core Identifiers

Precise identification is critical for regulatory compliance, procurement, and scientific communication. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| Synonym | 3-Bromo-1-ethanesulfanylbenzene | [1] |

| CAS Number | 18184-69-5 | [1][2] |

| Molecular Formula | C₈H₉BrS | [1][2] |

| InChIKey | DYKHQTGFDPTFQD-UHFFFAOYSA-N | [1] |

Structural Representation

The connectivity of this compound is visualized below. The meta-substitution pattern is a key determinant of its behavior in further aromatic substitution reactions.

Caption: 2D chemical structure of this compound.

Physicochemical Properties

The physical and chemical data of a compound are essential for designing experiments, ensuring safety, and predicting its behavior in various systems.

Molecular Weight and Mass

It is crucial to distinguish between molecular weight (average) and exact mass (monoisotopic) for applications such as mass spectrometry.

| Property | Value | Unit | Significance |

| Molecular Weight | 217.126 | g/mol | Average molar mass for stoichiometric calculations.[1] |

| Exact Mass | 215.96083 | Da | Mass of the molecule with the most abundant isotopes (⁷⁹Br, ¹²C, ¹H, ³²S), critical for high-resolution mass spectrometry.[1] |

Tabulated Physical Data

The following table summarizes key physical properties, providing insights into the compound's state, handling requirements, and solvent compatibility.

| Property | Value | Conditions | Source |

| Density | 1.44 | g/cm³ | Standard conditions.[1] |

| Boiling Point | 254.7 | °C | At 760 mmHg.[1] |

| Flash Point | 107.8 | °C | Closed cup.[1] |

| Refractive Index | 1.606 | - | Standard conditions.[1] |

| Vapor Pressure | 0.0272 | mmHg | At 25°C.[1] |

| XLogP3 | 3.56110 | - | A measure of lipophilicity.[1] |

Synthesis and Mechanistic Insights

A robust and reproducible synthetic route is paramount for obtaining high-purity material. The preparation of this compound is efficiently achieved via a nucleophilic substitution reaction, a cornerstone of organic synthesis.

Retrosynthetic Analysis & Strategy

The target molecule contains a thioether linkage (Ar-S-Et). The most logical and field-proven disconnection is at the sulfur-ethyl bond (C-S bond). This retrosynthetic approach identifies 3-bromothiophenol as the nucleophile and an ethyl halide (e.g., ethyl iodide) as the electrophile. This strategy is advantageous due to the high nucleophilicity of the thiolate anion, which can be readily generated in situ.

Recommended Synthetic Protocol

This protocol is adapted from a similar, documented procedure for a related compound and relies on fundamental, high-yield transformations.[3] The procedure is designed to be self-validating, where reaction progress can be monitored using standard techniques like Thin Layer Chromatography (TLC).

Materials:

-

3-Bromothiophenol

-

Ethyl iodide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromothiophenol (1.0 eq) in anhydrous acetone. The choice of acetone is critical; it is a polar aprotic solvent that readily dissolves the reactants and does not interfere with the nucleophilic substitution.

-

Base Addition: Add anhydrous potassium carbonate (2.0 eq). Causality: Potassium carbonate is a mild inorganic base, sufficient to deprotonate the acidic thiol (-SH) proton to form the highly nucleophilic thiolate anion (Ar-S⁻). Using an excess ensures complete deprotonation.

-

Electrophile Addition: Add ethyl iodide (1.2 eq) to the stirred mixture. Causality: Ethyl iodide is an excellent electrophile for Sₙ2 reactions due to the low bond strength of the C-I bond and the good leaving group nature of iodide (I⁻). A slight excess ensures the reaction goes to completion.

-

Reaction Execution: Heat the mixture to a gentle reflux (approx. 65-70°C) under an inert atmosphere (e.g., nitrogen).[3] Causality: Heating provides the necessary activation energy for the Sₙ2 reaction, increasing the reaction rate. An inert atmosphere prevents potential oxidation of the thiolate.

-

Monitoring: Monitor the reaction for 2-3 hours using TLC (e.g., eluting with 10% ethyl acetate in hexanes). The disappearance of the 3-bromothiophenol spot indicates reaction completion.

-

Work-up: Cool the reaction mixture to room temperature. Filter off the potassium carbonate salts and wash the solid with a small amount of acetone. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purification: The resulting crude oil can be purified by column chromatography on silica gel to yield the pure this compound.

Visualization of the Synthetic Workflow

The logical flow of the synthesis, highlighting the roles of each component, is depicted in the following diagram.

Caption: Synthetic workflow for this compound via Sₙ2 reaction.

Applications in Research and Development

As a functionalized aromatic halide, this compound is a versatile building block in organic synthesis. Its classification as an "Organic Reagent" underscores its role in constructing more complex molecules.[1] The bromine atom can participate in a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. The ethylsulfanyl group can be retained or chemically modified (e.g., oxidized to the corresponding sulfoxide or sulfone) to modulate the electronic and steric properties of the final molecule, a common strategy in medicinal chemistry for optimizing drug candidates.

Conclusion

This compound is a well-defined chemical intermediate with established physical properties and a straightforward, high-yield synthetic pathway. Its dual functionality—a reactive bromine site for cross-coupling and a modifiable thioether group—makes it a valuable tool for professionals in the fields of chemical research and pharmaceutical development. This guide provides the core technical knowledge required for its effective and safe utilization.

References

- 1-bromo-3-ethylsulfanylbenzene - Echemi.

- 1-Bromo-3-(ethylsulfinyl)benzene - BLD Pharm.

- 1-BROMO-3-[(ETHYLSULFANYL)METHYL]BENZENE - Rieke Metals.

- This compound - ChemBK.

- 1-Bromo-3-(ethylsulfonyl)benzene synthesis - ChemicalBook.

Sources

A Technical Guide to the Spectroscopic Characterization of 1-Bromo-3-(ethylsulfanyl)benzene

The molecular structure, featuring a 1,3-disubstituted aromatic ring and an ethyl thioether group, presents a distinct spectroscopic fingerprint across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. Understanding these expected spectral features is critical for unambiguous structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. For 1-Bromo-3-(ethylsulfanyl)benzene, both ¹H and ¹³C NMR will provide definitive information about the ethyl fragment and the substitution pattern of the benzene ring.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show two distinct regions: the aliphatic region corresponding to the ethylsulfanyl group and the aromatic region for the benzene ring protons. The analysis relies on chemical shift principles and spin-spin coupling, which follows the n+1 rule for predicting signal multiplicity.[1]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~7.35 | t | 1H | J ≈ 1.5 Hz | H-2 |

| ~7.28 | ddd | 1H | J ≈ 8.0, 2.0, 1.0 Hz | H-4 |

| ~7.15 | t | 1H | J ≈ 8.0 Hz | H-5 |

| ~7.05 | ddd | 1H | J ≈ 8.0, 2.5, 1.0 Hz | H-6 |

| 2.93 | q | 2H | J = 7.4 Hz | -S-CH₂ -CH₃ |

| 1.35 | t | 3H | J = 7.4 Hz | -S-CH₂-CH₃ |

-

Causality and Interpretation:

-

Ethyl Group: The methylene (-S-CH₂ -) protons are adjacent to a methyl group (3 protons), resulting in a quartet (3+1=4). Their chemical shift around 2.9 ppm is due to the deshielding effect of the adjacent sulfur atom. The methyl (-CH₃ ) protons are adjacent to a methylene group (2 protons), leading to a triplet (2+1=3).[1]

-

Aromatic Protons: The four aromatic protons are chemically non-equivalent and will exhibit complex splitting patterns. H-2, situated between two electronegative substituents (Br and S), is expected to be the most deshielded. It appears as a narrow triplet due to coupling with H-4 and H-6 (J ≈ 1.5 Hz). H-5 will appear as a triplet because it is coupled to two vicinal protons, H-4 and H-6 (J ≈ 8.0 Hz). Protons H-4 and H-6 will appear as complex multiplets, often as a doublet of doublet of doublets (ddd), due to vicinal and meta couplings.

-

Predicted ¹³C NMR Spectrum

Broadband proton-decoupled ¹³C NMR spectroscopy provides a direct count of the unique carbon environments in the molecule. For this compound, eight distinct signals are expected: six for the aromatic carbons and two for the aliphatic ethyl group.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~140.5 | C-3 | Carbon directly attached to the thioether group. |

| ~131.0 | C-5 | Aromatic CH. |

| ~129.5 | C-6 | Aromatic CH. |

| ~127.0 | C-4 | Aromatic CH. |

| ~125.5 | C-2 | Aromatic CH, deshielded by adjacent Br and S. |

| ~122.5 | C-1 | Carbon bearing bromine; subject to the "heavy atom effect," shifting it upfield. |

| ~28.5 | -S -CH₂-CH₃ | Methylene carbon, deshielded by sulfur. |

| ~14.5 | -S-CH₂-CH₃ | Terminal methyl carbon. |

-

Causality and Interpretation:

-

The carbon atom directly attached to the bromine (C-1) is subject to the "heavy atom effect," which, contrary to simple electronegativity arguments, induces an upfield shift compared to what might be expected.

-

The carbon attached to the sulfur (C-3) is significantly deshielded. The remaining aromatic carbons can be assigned based on established substituent chemical shift (SCS) effects.

-

The two aliphatic carbons are found in the typical upfield region, with the methylene carbon being more deshielded than the methyl carbon due to its proximity to the sulfur atom.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

Fourier-Transform Infrared (FT-IR) spectroscopy is ideal for identifying the key functional groups within the molecule by detecting their characteristic vibrational frequencies.

Table 3: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100–3000 | C-H Stretch | Aromatic C-H |

| 2975–2920 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| ~1580, ~1470 | C=C Stretch | Aromatic Ring |

| 1100–1000 | In-plane C-H Bend | Aromatic Ring |

| 900–675 | Out-of-plane C-H Bend | Aromatic Ring |

| ~780, ~680 | C-H Bend | 1,3-disubstitution pattern |

| 700–600 | C-S Stretch | Thioether |

| 600–500 | C-Br Stretch | Aryl Halide |

-

Causality and Interpretation:

-

The presence of both aromatic (above 3000 cm⁻¹) and aliphatic (below 3000 cm⁻¹) C-H stretching bands confirms the basic architecture of the molecule.

-

The sharp peaks in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the benzene ring.

-

Crucially, the pattern of strong absorptions in the 900-675 cm⁻¹ "fingerprint" region, particularly strong bands around 780 cm⁻¹ and 680 cm⁻¹, is highly diagnostic for a 1,3-disubstituted (meta) benzene ring.[2]

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.

-

Molecular Ion (M⁺): The molecular formula is C₈H₉BrS.[3] Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This will result in a characteristic pair of molecular ion peaks of nearly equal intensity at m/z 216 (for C₈H₉⁷⁹BrS) and m/z 218 (for C₈H₉⁸¹BrS). The presence of this "M/M+2" doublet is a definitive indicator of a monobrominated compound.[4]

-

Key Fragmentation Pathways:

-

Loss of an ethyl radical (•CH₂CH₃): A common fragmentation for ethyl thioethers is the cleavage of the C-S bond, leading to a prominent fragment ion.

-

[M - 29]⁺ → C₆H₄BrS⁺ at m/z 187/189 . This fragment retains the characteristic bromine isotopic pattern.

-

-

Loss of a thioethyl radical (•SCH₂CH₃): Cleavage of the aryl C-S bond would result in a bromophenyl cation.

-

[M - 61]⁺ → C₆H₄Br⁺ at m/z 155/157 .

-

-

Loss of Bromine: Loss of the bromine atom would yield an ethylthiophenyl cation.

-

[M - 79/81]⁺ → C₈H₉S⁺ at m/z 137 .

-

-

The relative intensities of these fragments provide a unique fingerprint that can be used to confirm the compound's identity.

Visualizing the Spectroscopic Evidence

The following diagram illustrates how the distinct structural components of this compound are confirmed by specific spectroscopic data points, forming a self-validating system for structural elucidation.

Caption: Interlinking spectroscopic evidence for structural confirmation.

Experimental Protocols

The following are standardized, field-proven methodologies for acquiring high-quality spectroscopic data for a compound like this compound.

NMR Data Acquisition

-

Sample Preparation: Accurately weigh 5-25 mg of the sample for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[5]

-

Filtration: To ensure magnetic field homogeneity and prevent line broadening, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Standardization: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solvent to serve as a chemical shift reference (δ = 0.00 ppm).[1]

-

Spectrometer Setup: Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.

-

Locking and Shimming: The instrument's software will lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming of the magnetic field to maximize its homogeneity, which is critical for obtaining sharp resonance lines.[6]

-

Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. For ¹³C, use a proton-decoupled pulse sequence to obtain singlets for all carbon signals. Ensure a sufficient relaxation delay between scans for accurate integration, especially for quantitative measurements.[6]

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift axis using the TMS signal. Integrate the signals in the ¹H spectrum.

FT-IR Data Acquisition (ATR Method)

Attenuated Total Reflectance (ATR) is a modern, rapid technique requiring minimal sample preparation.[7]

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. With the empty, clean crystal in place, run a background spectrum. This will be automatically subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid sample or a single drop of the liquid sample directly onto the ATR crystal.

-

Pressure Application: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

-

Data Acquisition: Initiate the sample scan. The instrument will co-add multiple scans (typically 16 or 32) to improve the signal-to-noise ratio.

-

Cleaning: After analysis, raise the press, and thoroughly clean the sample from the crystal using a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Mass Spectrometry Data Acquisition (EI Method)

-

Sample Introduction: Dissolve a small amount of the sample (<<1 mg) in a volatile solvent (e.g., dichloromethane or methanol). Introduce the sample into the mass spectrometer, typically via a direct insertion probe for solids or via a gas chromatograph (GC-MS) for liquids, which ensures the sample is volatilized into the ion source.[8]

-

Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical molecular ion (M⁺•).[9]

-

Acceleration: The newly formed ions are accelerated out of the ion source by an electric field into the mass analyzer.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value. The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.[8]

References

-

University of Leicester. NMR Sample Preparation. [Link]

-

Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

-

NIST WebBook. Benzene, 1-bromo-3-ethenyl-. [Link]

-

Michigan State University Department of Chemistry. NMR Spectroscopy. [Link]

-

Royal Society of Chemistry. Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds. [Link]

-

University of California, Los Angeles. Sample preparation for FT-IR. [Link]

-

Bruker. Guide to FT-IR Spectroscopy. [Link]

-

eCampusOntario Pressbooks. Mass Spectrometry (MS) – Organic and Biochemistry Supplement. [Link]

-

AIP Publishing. Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. [Link]

-

NIH National Library of Medicine. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]

Sources

- 1. NMR Spectroscopy [www2.chemistry.msu.edu]

- 2. Benzene, 1-bromo-3-ethenyl- [webbook.nist.gov]

- 3. echemi.com [echemi.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. books.rsc.org [books.rsc.org]

- 7. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 8. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 9. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Purity and Analytical Standards of 1-Bromo-3-(ethylsulfanyl)benzene

Introduction

1-Bromo-3-(ethylsulfanyl)benzene is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other fine chemicals. Its chemical structure, featuring a substituted benzene ring with both a bromine atom and an ethylthio group, makes it a versatile building block in medicinal chemistry and materials science. The purity of this intermediate is of paramount importance, as any impurities can have a cascading effect on the quality, safety, and efficacy of the final product.[1] This guide provides a comprehensive overview of the purity and analytical standards for this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the potential impurities arising from its synthesis, a robust analytical workflow for its characterization, and the guiding principles for setting acceptable purity limits, all grounded in scientific integrity and regulatory expectations.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for the development of appropriate analytical methods.

| Property | Value | Source |

| CAS Number | 18184-69-5 | |

| Molecular Formula | C₈H₉BrS | |

| Molecular Weight | 217.13 g/mol | |

| Appearance | Typically a liquid | Inferred |

| Boiling Point | 254.7 °C at 760 mmHg | |

| Density | 1.44 g/cm³ | |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) | Inferred |

Potential Impurities in the Synthesis of this compound

The most common synthetic route to this compound is the S-alkylation of 3-bromothiophenol with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base. Understanding this synthesis pathway is crucial for predicting potential impurities.

Diagram of the Synthetic Pathway and Potential Impurity Formation

Caption: Synthetic pathway of this compound and the formation of potential impurities.

Common Impurities and Their Origin:

-

Unreacted Starting Materials:

-

3-Bromothiophenol: Incomplete reaction can lead to its presence in the final product.

-

Ethyl Halide: Excess ethylating agent may remain.

-

-

By-products:

-

Bis(3-bromophenyl) disulfide: Thiophenols are susceptible to oxidation, especially in the presence of air and base, leading to the formation of a disulfide dimer.

-

Ethyl-(3-bromophenyl)ethylsulfonium halide: Over-alkylation of the product can occur, particularly with a large excess of the ethylating agent, forming a sulfonium salt.

-

-

Isomeric Impurities: The purity of the final product is directly dependent on the purity of the starting 3-bromothiophenol. The presence of 2-bromo- or 4-bromothiophenol will result in the corresponding isomeric impurities in the final product.

-

Process-Related Impurities:

-

Residual Solvents: Solvents used in the reaction and purification steps may be present.

-

Inorganic Salts: Formed as a by-product of the reaction (e.g., potassium iodide if potassium carbonate and ethyl iodide are used).

-

Comprehensive Analytical Workflow for Purity Determination

A multi-faceted analytical approach is necessary to identify and quantify all potential impurities and to accurately determine the purity of this compound. This self-validating system ensures the reliability of the analytical results.

Diagram of the Analytical Workflow

Caption: A comprehensive analytical workflow for the purity assessment of this compound.

Detailed Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Rationale: GC-MS is the ideal technique for separating and identifying volatile and semi-volatile impurities, such as residual starting materials (3-bromothiophenol, ethyl halide) and reaction solvents. The mass spectrometer provides definitive identification of the separated components.[2]

Experimental Protocol:

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer.

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a good starting point.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection: 1 µL of a 1 mg/mL solution of the sample in dichloromethane, split injection (e.g., 50:1).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

MS Detector:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-450.

-

-

Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with those of authentic standards of potential impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Assay and Non-Volatile Impurities

Rationale: HPLC with UV detection is the primary method for determining the purity (assay) of the main component and for quantifying non-volatile impurities like the disulfide by-product and any potential over-alkylated sulfonium salts.[3][4] A reversed-phase method is generally suitable for this type of compound.

Experimental Protocol:

-

Instrumentation: An HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is recommended for separating components with a range of polarities.

-

A: Water with 0.1% formic acid.

-

B: Acetonitrile with 0.1% formic acid.

-

-

Gradient Program:

-

Start with 50% B, hold for 1 minute.

-

Linear gradient to 95% B over 10 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 50% B and equilibrate for 5 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Analysis: The purity is determined by the area percentage of the main peak. Impurities are quantified against a reference standard of the main component or, ideally, against their own reference standards if available.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Rationale: ¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous structural confirmation of this compound and for identifying and quantifying isomeric impurities.[5]

Experimental Protocol:

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR:

-

Acquire a standard proton spectrum.

-

Expected signals: Aromatic protons in the region of δ 7.0-7.5 ppm, a quartet for the methylene (-CH₂-) group around δ 2.9 ppm, and a triplet for the methyl (-CH₃) group around δ 1.3 ppm.

-

-

¹³C NMR:

-

Acquire a proton-decoupled carbon spectrum.

-

Expected signals: Aromatic carbons (four signals, one of which will be at a lower field due to the C-Br bond and another at a slightly lower field for the C-S bond), and two aliphatic carbons for the ethyl group.

-

-

Analysis: Compare the obtained spectra with reference spectra or predicted spectra to confirm the structure. Isomeric impurities will show distinct sets of aromatic signals.

Elemental Analysis

Rationale: Elemental analysis provides a fundamental confirmation of the empirical formula of the compound by determining the percentage composition of carbon, hydrogen, nitrogen, sulfur, and bromine.[4] This is a crucial test for the identity and purity of a new batch of the intermediate.

Experimental Protocol:

-

Instrumentation: An elemental analyzer capable of CHNS and halogen analysis.

-

Analysis: The experimentally determined percentages of C, H, S, and Br should be within ±0.4% of the theoretical values calculated from the molecular formula C₈H₉BrS.

| Element | Theoretical % |

| Carbon (C) | 44.25 |

| Hydrogen (H) | 4.18 |

| Bromine (Br) | 36.80 |

| Sulfur (S) | 14.77 |

Purity Specifications and Regulatory Context

For a pharmaceutical intermediate like this compound, purity specifications should be established based on a thorough understanding of the manufacturing process and the intended use of the material. The International Council for Harmonisation (ICH) provides guidelines, such as Q3A(R2) for impurities in new drug substances, which are highly relevant for critical intermediates.[6][7]

Key Principles for Setting Specifications:

-

Assay: Typically, a minimum purity of 98.5% or 99.0% by HPLC is expected for a key pharmaceutical intermediate.[8]

-

Specified Impurities: Any impurity consistently present at a significant level (e.g., >0.10%) should be listed as a specified impurity with its own acceptance criterion. This includes identified impurities (e.g., bis(3-bromophenyl) disulfide) and unidentified impurities.

-

Unspecified Impurities: A general limit for any single unknown impurity (e.g., not more than 0.10%).

-

Total Impurities: A limit for the sum of all impurities (e.g., not more than 1.0%).

-

Residual Solvents: Limits for residual solvents should be in accordance with ICH Q3C guidelines.

-

Water Content: Determined by Karl Fischer titration, with a typical limit of not more than 0.5%.

The rationale for these limits is to ensure that the quality of the intermediate is consistent and does not adversely impact the quality of the final API.[9][10]

Conclusion

Ensuring the purity of this compound is a critical, multi-step process that relies on a deep understanding of its synthesis and a robust, well-validated analytical workflow. By employing a combination of chromatographic and spectroscopic techniques, and by adhering to the principles outlined in regulatory guidelines, researchers and manufacturers can confidently assess the quality of this important pharmaceutical intermediate. This commitment to scientific integrity and rigorous analytical control is fundamental to the development of safe and effective medicines.

References

-

European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances. [Link]

-

International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]

-

AMSbiopharma. (2023). Impurity guidelines in drug development under ICH Q3. [Link]

-

IKEV. ICH Q3A(R) Guideline Impurity Testing Guideline Impurities in New Drug Substances. [Link]

-

Slideshare. (2022). ICH- Q3 Impurity. [Link]

-

Wiley-VCH. (2007). Supporting Information. [Link]

-

The Royal Society of Chemistry. (2013). 1H- and 13C-NMR for. [Link]

-

PharmaTutor. (2016). SPECIFICATIONS FOR STARTING MATERIALS, INTERMEDIATES AND FINISHED PRODUCTS. [Link]

-

PubChem. (1-Bromoethyl)benzene. [Link]

-

IJNRD. (2022). a review: strategy for method development and validation of hplc. [Link]

-

Skemman. (2020). Development of HPLC-FLR method for quantification of total trisulfide in biopharmaceuticals. [Link]

-

PubMed. (1990). Identification and HPLC quantitation of the sulfides and dialk(en)yl thiosulfinates in commercial garlic products. [Link]

-

NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2020). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. [Link]

-

Semantic Scholar. (2019). Development and Validation of an Analytical Method Based on HPLC-ELSD for the Simultaneous Determination of Rosmarinic Acid, Car. [Link]

-

NIH. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. [Link]

-

The Royal Society of Chemistry. (2019). Supporting Information. [Link]

-

ResearchGate. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. [Link]

-

Allmpus. 1-bromo-3-[(methylsulfanyl)methyl]benzene. [Link]

-

Rieke Metals. 1-BROMO-3-[(ETHYLSULFANYL)METHYL]BENZENE. [Link]

- Google Patents.

-

ResearchGate. (2006). (PDF) Development and validation of a new analytical method for the determination of 1,4-dichlorobenzene in honey by gas chromatography–isotope dilution mass spectrometry after steam-distillation. [Link]

-

MDPI. (2023). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. [Link]

-

OUCI. (2024). Validation of a rapid GC–MS method for forensic seized drug screening applications. [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). (2022). Formation of S-alkyl thiophenium ionic liquids: mechanistic rationale and structural relationships. [Link]

Sources

- 1. Pure Chemicals in Pharmaceuticals-Why Important to the Pharmaceutical Industry [elchemy.com]

- 2. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijnrd.org [ijnrd.org]

- 4. Identification and HPLC quantitation of the sulfides and dialk(en)yl thiosulfinates in commercial garlic products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 8. nbinno.com [nbinno.com]

- 9. jpionline.org [jpionline.org]

- 10. ikev.org [ikev.org]

Safety, handling, and disposal of 1-Bromo-3-(ethylsulfanyl)benzene

An In-depth Technical Guide to the Safe Handling and Disposal of 1-Bromo-3-(ethylsulfanyl)benzene

Executive Summary

This technical guide provides a comprehensive overview of the safety protocols, handling procedures, and disposal methods for this compound (CAS No. 18184-69-5). Designed for researchers, scientists, and professionals in drug development, this document synthesizes the limited available direct safety data with established principles for handling structurally related halogenated thioethers. The central objective is to foster a proactive safety culture by detailing the known and inferred hazards, outlining robust engineering and administrative controls, and providing clear, actionable protocols for routine handling and emergency situations. Emphasis is placed on a risk-based approach to ensure personnel safety and environmental protection.

Section 1: Chemical Identification and Physicochemical Properties

Proper identification and understanding of a chemical's physical properties are foundational to its safe use. This compound is a substituted aromatic compound used in organic synthesis.

Synonyms: 3-Bromo-1-ethanesulfanylbenzene

| Property | Value | Source(s) |

| CAS Number | 18184-69-5 | [1] |

| Molecular Formula | C₈H₉BrS | [1] |

| Molecular Weight | 217.13 g/mol | |

| Physical Form | Solid | |

| Boiling Point | 254.7 °C at 760 mmHg | [1] |

| Flash Point | 107.8 °C | [1] |

| Density | 1.44 g/cm³ | [1] |

Note: The physicochemical data is primarily sourced from chemical database entries; independent verification is recommended.

Section 2: Hazard Identification and GHS Classification

Known Classification:

-

Acute Toxicity, Oral (Category 4) - H302: Harmful if swallowed.

Inferred Classification (Based on Structural Analogs): Based on the common hazard profiles of other 3-substituted bromobenzenes, the following classifications are highly probable[2][3]:

-

Skin Irritation (Category 2) - H315: Causes skin irritation.

-

Serious Eye Irritation (Category 2) - H319: Causes serious eye irritation.

-

Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation - H335: May cause respiratory irritation.

GHS Label Elements

-

Pictogram:

-

Signal Word: Warning

-

Hazard Statements:

-

Precautionary Statements:

-

Prevention: P261, P264, P270, P271, P280

-

Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P332+P313, P337+P313

-

Storage: P403+P233, P405

-

Disposal: P501

-

Section 3: Risk Assessment and Mitigation Workflow

A systematic approach to risk assessment is crucial before handling this compound. The following workflow provides a self-validating system to ensure safety.

Caption: A logical workflow for risk assessment and mitigation.

Section 4: Safe Handling, Storage, and Personal Protective Equipment (PPE)

Handling Protocols

The causality behind these protocols is the prevention of ingestion, inhalation, and dermal contact.

-

Work in a Controlled Area: All manipulations of this compound solid should be conducted within a certified chemical fume hood to mitigate inhalation risks.

-

Avoid Dust Generation: Handle the solid material carefully to avoid creating dust. Use appropriate tools (e.g., spatulas) for transfers.

-

Grounding: For transfers of larger quantities where static electricity could be a concern, ensure containers and equipment are properly grounded.

-

Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3]

Storage Conditions

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][4]

-

Incompatibilities: Store away from strong oxidizing agents. The thioether moiety can be susceptible to oxidation.

-

Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the compound's known and inferred hazards.

| Body Part | Protection | Specifications and Rationale |

| Eyes/Face | Safety Goggles with Side Shields or Face Shield | Required to prevent eye contact, which may cause serious irritation. Must conform to EN166 (EU) or NIOSH (US) standards.[3] |

| Skin/Hands | Chemical-resistant, impervious gloves (Nitrile rubber recommended) | Essential to prevent skin irritation. Inspect gloves before use and change them if contamination occurs. |

| Body | Laboratory Coat | Protects skin and personal clothing from contamination. |

| Respiratory | Not required under normal use with a fume hood | If work outside a fume hood is unavoidable or in case of a large spill, a NIOSH-approved respirator with organic vapor cartridges is necessary. |

Section 5: Emergency Procedures

Rapid and correct response during an emergency is critical.

First-Aid Measures

-

If Swallowed: Rinse mouth with water. Call a POISON CENTER or doctor/physician if you feel unwell.[5] Do NOT induce vomiting.

-

If on Skin: Immediately wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[3] Remove contaminated clothing.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] If eye irritation persists, get medical advice/attention.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[3]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6]

-

Specific Hazards: Thermal decomposition may produce toxic and irritating gases, including carbon oxides (CO, CO₂), sulfur oxides (SOx), and hydrogen bromide.[7]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

The following workflow provides a clear, step-by-step guide for responding to a spill.

Caption: A workflow for responding to an accidental release.

Section 6: Disposal and Decontamination

Proper disposal is a legal and ethical requirement to protect the environment.

Waste Classification